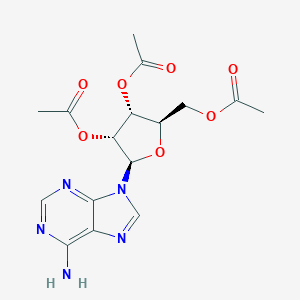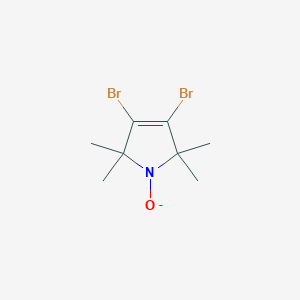
5-氯喹啉
描述
5-Chloroquinoline is a chemical compound used in various chemical synthesis studies . It is a derivative of Chloroquine, a medication primarily used to prevent and treat malaria .
Molecular Structure Analysis
The molecular formula of 5-Chloroquinoline is C9H6ClN . The molecule contains a total of 18 bonds, including 12 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis
Quinoline derivatives, including 5-Chloroquinoline, have been synthesized via various protocols reported in the literature . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloroquinoline include a molecular weight of 163.604 . More specific properties such as boiling point, critical temperature, and density are available but require specific access .科学研究应用
Medicinal Chemistry
Quinoline and its derivatives have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . They have been used to develop bioactive molecules used as anticancer, antimalaria, and antimicrobials .
Pharmacological Applications
Quinoline motifs have substantial efficacies for future drug development . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Quorum Sensing Inhibitors
Quinoline and Anthranilic Acid Derivatives have potential as Quorum Sensing Inhibitors . Quorum sensing (QS) is a central communication system in bacteria, and inhibiting QS is a promising strategy to combat bacterial pathogens without antibiotics .
Antimicrobial Agents
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Antiviral Agents
Quinoline derivatives have been used as antiviral agents . They are used extensively in the treatment of various infections, including sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Anticancer Agents
Quinoline derivatives have shown potential as anticancer agents . They have been used in the development of new structural prototypes with more effective anticancer activity .
Insecticidal Effects
A new quinoline derivative, 4,7-dichloroquinoline, has shown significant larvicidal and pupicidal properties against malarial and dengue vectors . It has a lethal toxicity ranging from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .
Antiplasmodial Efficacy
The in-vitro antiplasmodial efficacy of 4,7-dichloroquinoline revealed a significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) . Chloroquine IC50 values, as control, were 23 nM (CQ-s), and 27.5 nM (CQ-r) .
Antiviral Activity
The quinoline compound showed significant activity against the viral pathogen serotype 2 (DENV-2) under in vitro conditions . The purified quinoline exhibited insignificant toxicity on the host system up to 100 μM/mL .
安全和危害
未来方向
While specific future directions for 5-Chloroquinoline are not mentioned in the search results, Chloroquine and its derivatives have been repurposed for the treatment of various conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis . This suggests potential future applications for 5-Chloroquinoline in similar areas.
属性
IUPAC Name |
5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRGOVAIOPERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212901 | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline | |
CAS RN |
635-27-8 | |
| Record name | 5-Chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



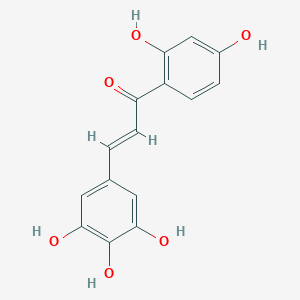
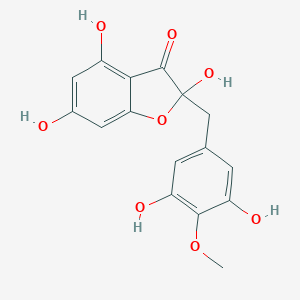
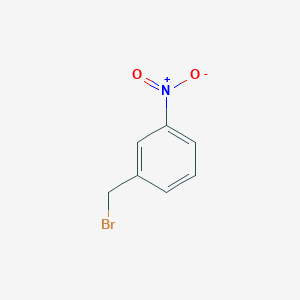
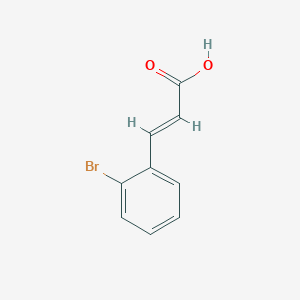
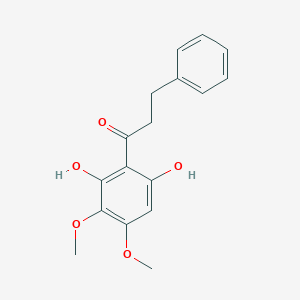
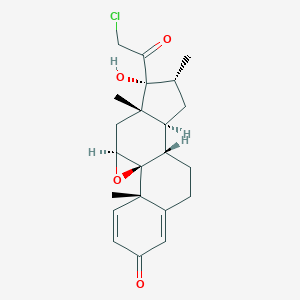
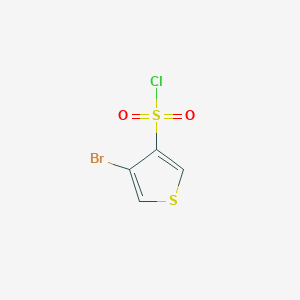
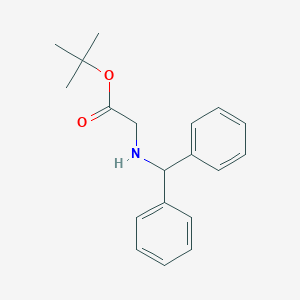

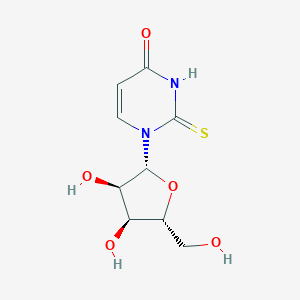
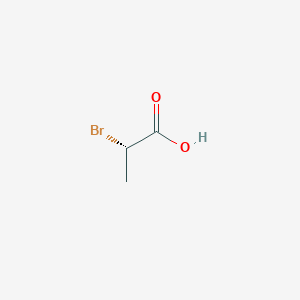
![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)
